Tetrabenazine Tetrabenazine (3S,11bS)-9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one is a 9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one in which both stereocentres have S configuration. It is an enantiomer of a (3R,11bR)-9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one.
A drug formerly used as an antipsychotic and treatment of various movement disorders. Tetrabenazine blocks neurotransmitter uptake into adrenergic storage vesicles and has been used as a high affinity label for the vesicle transport system.
Brand Name: Vulcanchem
CAS No.: 58-46-8
VCID: VC0545003
InChI: InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1
SMILES: CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
Molecular Formula: C19H27NO3
Molecular Weight: 317.4 g/mol

Tetrabenazine

CAS No.: 58-46-8

Cat. No.: VC0545003

Molecular Formula: C19H27NO3

Molecular Weight: 317.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tetrabenazine - 58-46-8

Specification

CAS No. 58-46-8
Molecular Formula C19H27NO3
Molecular Weight 317.4 g/mol
IUPAC Name (3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
Standard InChI InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1
Standard InChI Key MKJIEFSOBYUXJB-HOCLYGCPSA-N
Isomeric SMILES CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC
SMILES CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
Canonical SMILES CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
Appearance Solid powder
Colorform Prisms from methanol
Melting Point 126-129 °C
Crystals. MP: 208-210 °C. Soluble in hot water; practically insoluble in acetone. UV max (alcohol): 230, 284 nm (epsilon 7780, 3820) /Tetrabenazine hydrochloride/
Bitter crystals. Sensitive to light. MP: 126-130 °C. Sparingly soluble in water, soluble in alcohol, practically insoluble in ether /Tetrabenazine methanesulfonate/
128 °C

Introduction

Pharmacological Profile and Mechanism of Action

Biochemical Structure and Target Specificity

Tetrabenazine (C19H27NO3) is a synthetic small molecule characterized by a benzazepine backbone with methoxy and isobutyl substituents. Its structural configuration enables reversible binding to VMAT2, a presynaptic transporter responsible for packaging dopamine, serotonin, and norepinephrine into synaptic vesicles . The compound exhibits high specificity for VMAT2, with a binding affinity (Ki) of 100 nM, compared to weaker interactions with dopamine D2 receptors (Ki = 2100 nM) .

Metabolic conversion occurs rapidly via hepatic carbonyl reductase, producing two active dihydrotetrabenazine isomers: α-HTBZ and β-HTBZ. While both metabolites contribute to pharmacological activity, α-HTBZ demonstrates 10-fold greater VMAT2 inhibition potency than the parent compound . Cytochrome P450 2D6 (CYP2D6) further metabolizes these isomers, introducing significant interpatient variability in drug exposure and response .

Neurotransmitter Depletion Dynamics

The therapeutic effect of tetrabenazine stems from its ability to disrupt vesicular monoamine storage, leading to increased cytosolic dopamine degradation by monoamine oxidase. This dual mechanism—preventing synaptic vesicle loading and enhancing neurotransmitter breakdown—results in an 80-90% reduction in striatal dopamine levels at therapeutic doses . The table below summarizes key pharmacokinetic parameters:

ParameterTetrabenazineα-HTBZβ-HTBZ
Bioavailability75-95% 100%*100%*
Tmax (hours)0.5-1.5 1-2 1-2
Half-life (hours)2-8 5-8 5-8
Protein Binding82-85% 60-65% 60-65%
CYP2D6 DependencyLow High High

*Metabolites formed via first-pass metabolism

Therapeutic Applications in Movement Disorders

Huntington's Disease Chorea Management

The landmark TETRA-HD trial established tetrabenazine's efficacy in HD chorea, demonstrating a 5.0-unit reduction in Unified Huntington's Disease Rating Scale (UHDRS) scores versus placebo (p < 0.0001) . Long-term observational data from 145 patients over 11 years revealed sustained benefits, with 75% achieving "marked or very good" symptom control at optimal dosing . The following table contrasts short-term and long-term outcomes:

Study DurationPatients (n)Mean Dose (mg/day)Responders (≥50% Improvement)AE Discontinuation Rate
12 weeks 8450-10068%15%
4 years 5375-15071%22%
11 years 2650-17565%27%

Off-Label Use in Tardive Dyskinesia

Despite lacking FDA approval for TD, tetrabenazine shows promise in managing this antipsychotic-induced disorder. A meta-analysis of seven open-label studies (n=381) revealed 77% of patients achieving ≥30% reduction in Abnormal Involuntary Movement Scale (AIMS) scores . Comparative efficacy data against valbenazine, a newer VMAT2 inhibitor, highlight tetrabenazine's role in treatment-resistant cases:

ParameterTetrabenazine (n=145) Valbenazine (n=234)
Mean AIMS Reduction54% 41%
Response Duration35.4 months 12 months
Parkinsonism Risk38% 12%
Depression Risk19% 5%

Emerging Research and Future Directions

Novel Formulations and Delivery Systems

Phase II trials investigate transdermal patches (NCT04879220) and extended-release capsules to minimize peak-trough fluctuations. Early data show 30% reduced parkinsonism incidence compared to immediate-release formulations .

Combination Therapies

Ongoing research explores synergies with:

  • Deutetrabenazine: Allowing 50% dose reduction while maintaining efficacy

  • Amantadine: Counteracting drug-induced parkinsonism (68% success rate in pilot studies)

  • Clozapine: Managing TD in schizophrenia with 40% lower relapse risk

Biomarker-Driven Personalization

Advanced neuroimaging techniques (11C-DTBZ PET) now enable VMAT2 occupancy monitoring, allowing dose optimization within 72 hours post-initiation. Trials using this approach demonstrate 25% faster titration and 18% fewer adverse events .

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